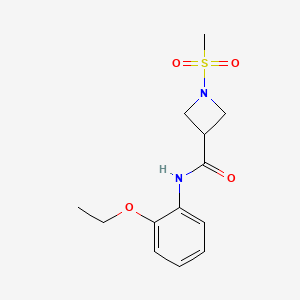

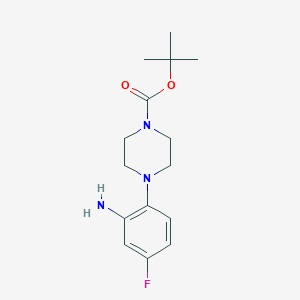

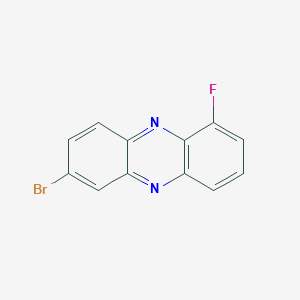

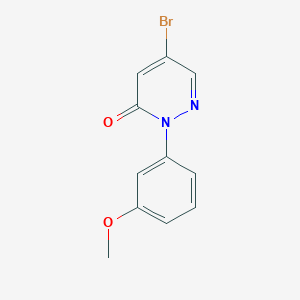

7-Bromo-1-fluorophenazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-1-fluorophenazine is a chemical compound with the CAS number 2366994-18-3 . It is supplied by Apollo Scientific and is used for various purposes .

Synthesis Analysis

Phenazines, the class of compounds to which 7-Bromo-1-fluorophenazine belongs, are known for their diverse biological properties and significant applications in medicinal and industrial fields . The most common approaches for synthesizing phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Applications De Recherche Scientifique

Environmental Sensing and Biological Applications

7-Bromo-1-fluorophenazine and its derivatives have found applications in environmental sensing, particularly in the detection of hazardous substances. For instance, the development of an intramolecular charge transfer (ICT)-based fluorescent probe utilizing derivatives of phenazine has been reported for the quantitative detection of hydrazine in biological and water samples. This probe demonstrated low cytotoxicity, significant cell permeability, and a notable ability to quantitatively determine hydrazine levels in environmental water systems, showcasing its potential for environmental monitoring and safety assessments Meiqing Zhu et al., 2019.

Anticancer and Antitumor Activities

Phenazine derivatives, including those structurally related to 7-Bromo-1-fluorophenazine, have been explored for their anticancer and antitumor properties. Research has identified phenazine 5,10-dioxides as potential prodrugs for antitumor therapy, particularly in conditions of hypoxia typical of solid tumors. Structural modifications of the phenazine scaffold, including fluorination, have led to the discovery of new compounds with selective toxicity towards hypoxic cancer cells. This indicates a promising avenue for the development of targeted cancer therapies M. L. Lavaggi et al., 2010.

Antimicrobial Applications

Additionally, phenazine derivatives have been evaluated for their antimicrobial efficacy. Studies have synthesized and tested a variety of phenazine compounds, including bromophenazine analogs, against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds demonstrated potent antibacterial activities, with some bromophenazine derivatives being significantly more effective than traditional phenazine antibiotics like pyocyanin. This suggests their potential as novel antibacterial agents in combating resistant bacterial infections Nicholas V. Borrero et al., 2014.

Drug Delivery Systems

The solubility issues of phenazine N,N'-dioxide derivatives, including those related to 7-Bromo-1-fluorophenazine, have been addressed through the formation of dendrimer-guest complexes. These complexes aim to enhance the solubility of phenazine derivatives, improving their potential as therapeutic drugs. The use of dendrimers as carriers has shown promise in creating stable and non-toxic formulations, thereby facilitating the delivery of phenazine-based drugs for cancer and other diseases N. Dib et al., 2019.

Safety and Hazards

7-Bromo-1-fluorophenazine is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

Phenazines, including 7-Bromo-1-fluorophenazine, have shown potential in biotechnological roles based on their ability to shuffle electrons and have also displayed antibiotic, antitumor, and anti-parasitic activity . This suggests that there could be future research and development opportunities in these areas.

Propriétés

IUPAC Name |

7-bromo-1-fluorophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHKYMDYUKOJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C3C=CC(=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-fluorophenazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)